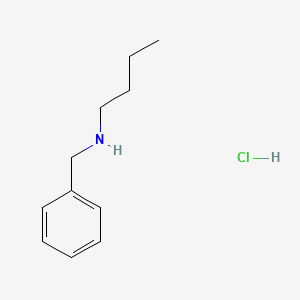

N-benzylbutan-1-amine Hydrochloride

Description

N-Benzylbutan-1-amine Hydrochloride is a secondary amine salt composed of a butanamine backbone substituted with a benzyl group at the nitrogen atom, forming a hydrochloride salt. It is synthesized via the alkylation of benzylamine hydrobromide with butyl bromide in the presence of triethylamine and molecular sieves in DMF, as described in . Its spectroscopic characterization includes distinct NMR signals: δ 7.26–7.37 ppm (aromatic protons), 3.82 ppm (benzyl CH₂), and 0.95 ppm (terminal CH₃), alongside a molecular ion peak at m/z 177 (base peak m/z 91 for the benzyl fragment) .

Properties

CAS No. |

18618-49-0 |

|---|---|

Molecular Formula |

C11H18ClN |

Molecular Weight |

199.72 g/mol |

IUPAC Name |

N-benzylbutan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H17N.ClH/c1-2-3-9-12-10-11-7-5-4-6-8-11;/h4-8,12H,2-3,9-10H2,1H3;1H |

InChI Key |

UYOMPNHSVABKJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural and physicochemical differences between N-Benzylbutan-1-amine Hydrochloride and its analogues:

Functional and Pharmacological Differences

- Benzyl vs.

- Substituted Benzyl Derivatives : Halogen or methyl groups on the benzyl ring (e.g., N-(4-Methylbenzyl)butan-1-amine Hydrochloride) increase steric hindrance and electronic effects, which could modulate binding affinity in receptor-targeted applications .

- Structural Isomers : 2-Phenylbutan-1-amine Hydrochloride positions the phenyl group on the carbon chain rather than the nitrogen, altering metabolic pathways (e.g., susceptibility to oxidative deamination) .

Industrial and Research Relevance

- Synthetic Scalability : this compound’s synthesis () uses cost-effective alkylation, making it industrially viable. In contrast, Memantine Hydrochloride’s complex adamantane synthesis limits scalability .

- Supplier Availability : this compound is listed by suppliers like InterBioScreen Ltd., indicating commercial demand for intermediates or pharmacological studies .

Key Research Findings

- Spectroscopic Differentiation: The benzyl group in this compound produces a distinct aromatic proton cluster (δ 7.26–7.37 ppm) absent in non-aromatic analogues like N-Isopropyl-1-butanamine Hydrochloride .

- Thermal Stability : Older data () suggests benzylamine hydrochlorides generally exhibit higher melting points (e.g., 145–146°C for δ-phenylbutyl-methylamine hydrochloride) compared to alkyl-substituted variants (126°C), though direct data for this compound is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.